molecular formula C11H9BrO B1282092 2-Bromo-7-methoxynaphthalene CAS No. 200875-36-1

2-Bromo-7-methoxynaphthalene

Cat. No. B1282092
CAS RN: 200875-36-1
M. Wt: 237.09 g/mol
InChI Key: JOFOVYQPOOUQHX-UHFFFAOYSA-N
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Description

2-Bromo-7-methoxynaphthalene (2-Br-7-MeO-Naph) is a compound that is used in a variety of scientific research applications. It is a derivative of naphthalene, which is a white crystalline solid with a distinctive odor. 2-Br-7-MeO-Naph has been studied extensively in the laboratory and is known to have a variety of biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-Br-7-MeO-Naph.

Scientific Research Applications

Synthesis and Intermediate Uses

2-Bromo-7-methoxynaphthalene is an important intermediate in the preparation of non-steroidal anti-inflammatory agents. Xu and He (2010) describe it as vital in the synthesis of drugs like nabumetone and naproxen. The study emphasizes the environmental and toxicological concerns associated with traditional synthesis methods, highlighting the need for safer alternatives. This research points towards the compound's significance in pharmaceutical manufacturing processes (Wei-Ming Xu & Hong-Qiang He, 2010).

Fluorescent Labeling in HPLC Analysis

2-Bromoacetyl-6-methoxynaphthalene, a derivative of this compound, is used in high-performance liquid chromatographic (HPLC) analysis. Cavrini et al. (1993) utilized it as a fluorescent labeling reagent for bile acids, demonstrating its utility in analytical chemistry, especially for pharmaceutical quality control (V. Cavrini et al., 1993).

Potential in Anti-Cancer Drug Development

Saji et al. (2021) conducted vibrational, electronic, and charge transfer studies on 2-bromo-6-methoxynaphthalene (a close variant of this compound), identifying it as a potential anti-cancer drug. They found that the compound exhibits anti-cancer activities and could be modified as a drug for cancer treatment, indicating its potential in oncological research (Rinnu Sara Saji et al., 2021).

Use in Carboxylic Acid Analysis

Gatti et al. (1992) explored the use of 2-bromoacetyl-6-methoxynaphthalene for the HPLC separation of biologically active carboxylic acids. This research highlights the compound's role in enhancing analytical techniques for carboxylic acids, which are significant in various biological processes (R. Gatti et al., 1992).

Safety and Hazards

The safety information available indicates that 2-Bromo-7-methoxynaphthalene may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

2-bromo-7-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFOVYQPOOUQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514522
Record name 2-Bromo-7-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

200875-36-1
Record name 2-Bromo-7-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound, MS: m/e=236(M+), was prepared from 7-bromo-naphth-2-ol and dimethylsulfate following the procedure described in example 162.
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Synthesis routes and methods II

Procedure details

Methyl iodide (2 mL, 32.1 mmol) was added to a mixture of 7-bromonaphthalen-2-ol (6.26 g, 28.0 mmol) and K2CO3 (4.62 g, 33.4 mmol) in DMF (21 mL). After stirring for 3 days, the mixture was partitioned between ethyl acetate/H2O and the organic solution was further washed with H2O (5×60 mL). The organic solution was then dried (Na2SO4), filtered and evaporated. Purification by flash chromatography (ethyl acetate/hexanes) gave the title compound (6.41 g, 96%).
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2 mL
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4.62 g
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21 mL
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96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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